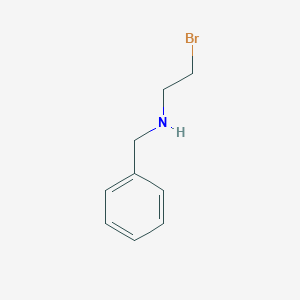

N-Benzyl-2-bromoethan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

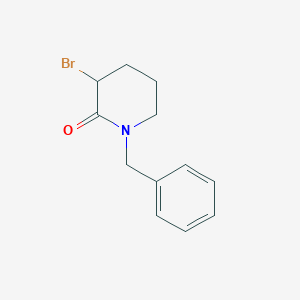

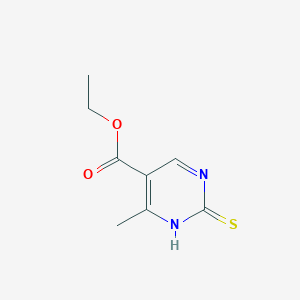

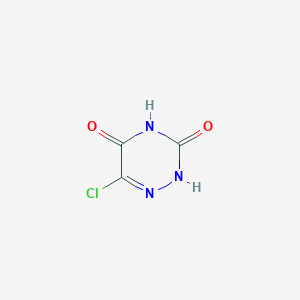

“N-Benzyl-2-bromoethan-1-amine” is a chemical compound with the molecular formula C11H15Br2N . It is also known as “N-Benzyl-2-bromo-N-(2-bromoethyl)ethan-1-amine” and has a molecular weight of 321.05 . It is stored at a temperature of 4°C and protected from light .

Synthesis Analysis

The synthesis of compounds similar to “N-Benzyl-2-bromoethan-1-amine” has been reported in the literature. For instance, 3-bromopropanenitrile, ethyl bromoacetate, and 2-bromoethan-1-amine were added to 5,6-dimethylbenzimidazole to synthesize symmetrically-connected N-heterocyclic carbenes . Then, these NHC precursor compounds were reacted with PdCl2 to obtain Pd (II)-NHC complexes .Molecular Structure Analysis

Amines typically have three bonds and one pair of lone pair electrons, making the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees . The hydrogens attached to an amine show up 0.5-5.0 ppm in 1H NMR spectra . The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm .Chemical Reactions Analysis

The chemical reactions involving compounds similar to “N-Benzyl-2-bromoethan-1-amine” have been studied. For example, an electrochemical electrophilic bromination/spirocyclization of N-benzyl-acrylamides with 2-bromoethan-1-ol as the brominating reagent has been developed .Physical And Chemical Properties Analysis

“N-Benzyl-2-bromoethan-1-amine” has a boiling point of 319.4±32.0 C at 760 mmHg . It is a liquid at room temperature . Amines typically have infrared absorptions in the 3300–3360 cm−1 region .Applications De Recherche Scientifique

Amination Reactions

A prominent application of N-Benzyl-2-bromoethan-1-amine involves its use in amination reactions. Studies have demonstrated its utility in palladium-catalyzed amination processes, where it reacts with aryl halides and nitrogen-containing reagents. This methodology allows for the efficient synthesis of benzophenone imines and the corresponding primary amines, crucial for producing various organic compounds and intermediates in the synthesis of new antibiotics. Such reactions underscore the compound's role in forming bond connections essential for developing complex molecules (Grasa, Viciu, Huang, & Nolan, 2001).

Michael Addition Reactions

N-Benzyl-2-bromoethan-1-amine is also applied in Michael addition reactions, particularly as a catalyst or reagent in the conjugate addition of amines to electron-deficient alkenes. This process is highly efficient, offering a straightforward and chemoselective method to generate various products under mild conditions. The simplicity and high yields of these reactions make them valuable for synthesizing numerous organic compounds, emphasizing the versatility of N-Benzyl-2-bromoethan-1-amine in facilitating bond formation (Khan, Parvin, Gazi, & Choudhury, 2007).

Bromination of Organic Compounds

Another significant application of N-Benzyl-2-bromoethan-1-amine lies in the bromination of organic compounds. Research indicates its effectiveness as a brominating agent for allylic positions, offering a method to introduce bromine into various organic frameworks under ambient conditions. This capability is crucial for synthesizing brominated intermediates, which are often pivotal in creating pharmaceuticals and other organic materials (Khazaei, Vaghei, & Karkhanei, 2002).

Organocatalysis and Glycosylation Inhibition

Research has identified an impurity formed during benzylation reactions in DMF that acts as an organocatalyst poison in thiourea-catalyzed glycosylations. This discovery highlights the importance of understanding and controlling reaction conditions and side products in organic synthesis, particularly when N-Benzyl-2-bromoethan-1-amine or related compounds are used. Such insights are vital for optimizing reaction outcomes and purity in the synthesis of complex molecules (Colgan, Müller‐Bunz, & McGarrigle, 2016).

Direct Amination with Alkylamines

The compound's application extends to direct C-H amination reactions with alkylamines, providing a novel approach for the convergent synthesis of tertiary and secondary arylalkyl amines. This method, leveraging palladium catalysis, opens new avenues for efficiently constructing nitrogen-containing compounds, essential in medicinal chemistry and material science (Yoo, Ma, Mei, Chan, & Yu, 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-benzyl-2-bromoethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCIWDPPLPGGMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

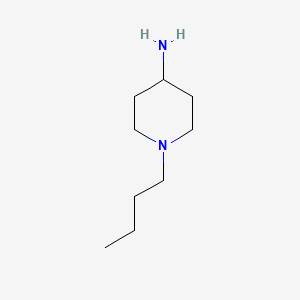

C1=CC=C(C=C1)CNCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10495084 |

Source

|

| Record name | N-Benzyl-2-bromoethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-2-bromoethan-1-amine | |

CAS RN |

65894-26-0 |

Source

|

| Record name | N-Benzyl-2-bromoethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B1281192.png)